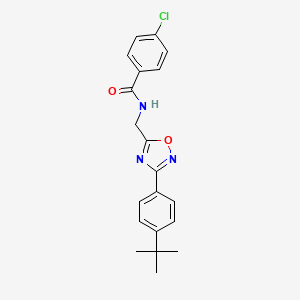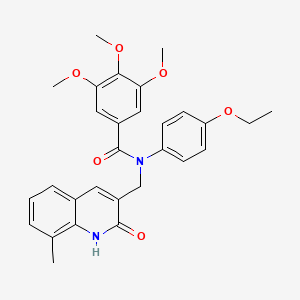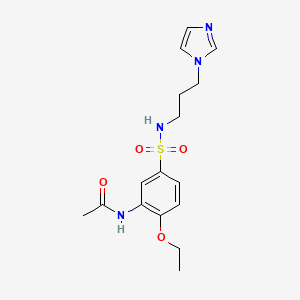
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a selective inhibitor of the histone demethylase KDM6B.
Wirkmechanismus
The mechanism of action of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves the inhibition of the histone demethylase KDM6B. KDM6B is responsible for removing the methyl groups from histone H3 lysine 27 (H3K27), which is involved in the regulation of gene expression. Inhibition of KDM6B leads to an increase in the level of H3K27 methylation, which results in the repression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide have been studied extensively. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to modulate the immune response by regulating the differentiation of T cells. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its selectivity for KDM6B. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of KDM6B in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One of the significant areas of research is the development of more potent and selective inhibitors of KDM6B. Another area of research is the study of the role of KDM6B in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for future treatments.
Synthesemethoden
The synthesis of 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylbenzaldehyde with pyridine-3-carbaldehyde in the presence of sodium methoxide to form the intermediate compound. The intermediate compound is then reacted with 2-bromoacetophenone in the presence of sodium ethoxide to form the final product, 2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in epigenetic research. It has been shown to be a selective inhibitor of the histone demethylase KDM6B, which is involved in the regulation of gene expression. This compound has been used to study the role of KDM6B in various biological processes, including cancer, immune response, and development.
Eigenschaften
IUPAC Name |
2-bromo-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGPJVVSMXFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)





![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
